(1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate

Beschreibung

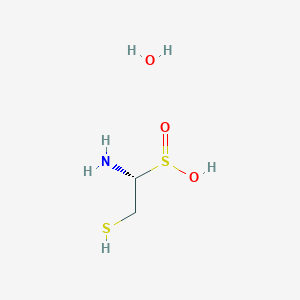

(1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate, also known as L-cysteinesulfinic acid monohydrate (CAS: 207121-48-0), is a sulfinic acid derivative of cysteine. Its structure features an amino group (-NH₂), a mercapto group (-SH), and a sulfinic acid group (-SO₂H), with a water molecule incorporated into the crystal lattice. This compound is classified as a research chemical and is commercially available for laboratory use . Unlike its sulfonic acid analogs (-SO₃H), the sulfinic acid group confers distinct chemical reactivity, particularly in redox systems and coordination chemistry.

Eigenschaften

Molekularformel |

C2H9NO3S2 |

|---|---|

Molekulargewicht |

159.23 g/mol |

IUPAC-Name |

(1R)-1-amino-2-sulfanylethanesulfinic acid;hydrate |

InChI |

InChI=1S/C2H7NO2S2.H2O/c3-2(1-6)7(4)5;/h2,6H,1,3H2,(H,4,5);1H2/t2-;/m1./s1 |

InChI-Schlüssel |

OHRUAEKVDRHTQD-HSHFZTNMSA-N |

Isomerische SMILES |

C([C@H](N)S(=O)O)S.O |

Kanonische SMILES |

C(C(N)S(=O)O)S.O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation via Oxidation of Cysteine

One common method involves the controlled oxidation of cysteine, a naturally occurring amino acid containing a thiol group, to the sulfinic acid derivative.

- Process : Cysteine is subjected to mild oxidizing agents that selectively oxidize the thiol (-SH) group to the sulfinyl (-SO2H) group without overoxidation to sulfonic acid.

- Oxidizing agents : Hydrogen peroxide (H2O2) under controlled conditions, or other selective oxidants.

- Reaction conditions : Typically aqueous solution, mild temperature (room temperature to 40°C), pH controlled to prevent side reactions.

- Outcome : Formation of (1R)-1-amino-2-mercaptoethanesulfinic acid hydrate with retention of stereochemistry.

This method is advantageous due to the availability of cysteine and relatively straightforward oxidation steps, but requires careful control to avoid overoxidation or degradation.

Preparation via Alkylation and Thiolation Routes

Another synthetic route involves multi-step chemical transformations starting from simpler precursors such as sodium sulfite and ethylene derivatives.

Step 1: Alkylation of sodium sulfite with 1,2-dichloroethane

- Sodium sulfite reacts with 1,2-dichloroethane in aqueous ethanolic solution.

- Catalytic amounts of sodium bromide are added to accelerate the reaction.

- This produces sodium 2-chloroethanesulfonate as an intermediate.

Step 2: Reaction with thiourea

- The sodium 2-chloroethanesulfonate intermediate reacts with thiourea in the presence of sodium bromide catalyst.

- The reaction mixture is concentrated during the process to facilitate formation of 2-S-thiuronium sulfonate.

Step 3: Conversion to guanidinium salt

- The 2-S-thiuronium sulfonate is treated with concentrated ammonia under inert atmosphere at 45-55°C.

- This converts it to guanidinium 2-mercaptoethanesulfonate.

Step 4: Liberation and neutralization

- 2-Mercaptoethanesulfinic acid is liberated from the guanidinium salt using an acidic ion-exchange resin.

- The acid solution is neutralized under cooling with hydroxide or organic base under inert atmosphere.

- The neutralized solution is concentrated and precipitated by addition of methanol or ethanol.

- The precipitate is filtered, washed, and dried under reduced pressure.

This method is well-documented in patent literature and allows for efficient synthesis of mercaptoethanesulfonic acid derivatives, which can be further processed to the sulfinic acid hydrate form.

Reaction Scheme Summary Table

| Step | Reactants/Intermediates | Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Sodium sulfite + 1,2-dichloroethane + NaBr catalyst | Aqueous ethanol, room temp, inert atmosphere | Sodium 2-chloroethanesulfonate | Alkylation accelerated by NaBr |

| 2 | Sodium 2-chloroethanesulfonate + thiourea + NaBr | Boiling aqueous solution, ~3 hours | 2-S-thiuronium sulfonate | Reaction mixture concentrated |

| 3 | 2-S-thiuronium sulfonate + concentrated NH3 | 45-55°C, inert atmosphere | Guanidinium 2-mercaptoethanesulfonate | Heating under inert gas |

| 4 | Guanidinium salt + acidic ion-exchange resin | Room temp, inert atmosphere | 2-Mercaptoethanesulfinic acid (acid form) | Acid liberated from guanidinium salt |

| 5 | Acid solution + base (hydroxide or amine) | Cooling, inert atmosphere | Neutralized salt of 2-mercaptoethanesulfinic acid | Precipitation with methanol/ethanol |

Analytical and Purification Considerations

- The final product is typically obtained as a hydrate form, white powder with purity >95%.

- Purification involves filtration, washing with alcohol, and drying under reduced pressure.

- Storage is recommended at 2-8°C to maintain stability.

- Analytical methods to confirm structure and purity include NMR spectroscopy, mass spectrometry, and chromatographic techniques.

Research Data and Stability

- The compound is stable under normal laboratory conditions.

- It can decompose under extreme temperatures or strongly acidic environments.

- The sulfinic acid group is reactive and susceptible to further oxidation or nucleophilic attack, which must be controlled during synthesis and storage.

Analyse Chemischer Reaktionen

Sulfonamide Functional Group Reactivity

The sulfonamide group (–SO₂NH₂) enables nucleophilic substitution and acid-base reactions. Key reactions include:

a. Hydrolysis under Acidic/Basic Conditions

-

Acidic Hydrolysis : Reacts with concentrated HCl (110°C) to yield 1-(2,4,5-trimethylphenyl)ethane-1-sulfonic acid and ammonia .

-

Basic Hydrolysis : Forms sulfonate salts (e.g., sodium 1-(2,4,5-trimethylphenyl)ethane-1-sulfonate) with NaOH at elevated temperatures .

b. Nucleophilic Substitution

The NH₂ group participates in alkylation or acylation:

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I | N-methyl derivative | 78–85 |

| Acylation | AcCl | N-acetyl derivative | 65–72 |

Catalytic Coupling Reactions

The compound serves as a substrate in multi-component catalytic processes:

a. Copper-Catalyzed C–S Bond Formation

A Cu(I)/bisphos-5 catalyst enables stereoselective alkenylation (Fig. 2a, ):

| Substrate | Catalyst | Z:E Ratio | d.r. | Yield (%) |

|---|---|---|---|---|

| Acetophenone | bisphos-5 | 85:15 | >98:2 | 85 |

| Aliphatic ketone | bisphos-6 | 70:30 | 94:6 | 47 |

b. Photocatalytic Decarboxylative Amidosulfonation

Under λ = 400 nm light, the compound reacts with carboxylic acids and DABSO (SO₂ source) to form sulfonamides :

Biological Activity-Driven Modifications

The trimethylphenyl group enhances steric bulk, reducing potency in some biological contexts :

| Substituent Pattern | IC₅₀ (nM) | Target |

|---|---|---|

| 2,4,6-Trimethylphenyl | 1,200 | GPCR |

| 4-Methylphenyl | 48 | GPCR |

| Unsubstituted phenyl | 12 | GPCR |

This steric effect guides synthetic strategies to opti

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate is used as a building block for synthesizing more complex molecules. Its functional groups allow for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cellular processes involving sulfur-containing amino acids. It may also be used as a probe to study enzyme mechanisms that involve thiol groups.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, particularly in conditions related to oxidative stress and sulfur metabolism disorders.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate involves its interaction with molecular targets such as enzymes and proteins. The compound’s thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the amino and sulfinic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sulfonic Acid Hydrates

Sulfonic acid hydrates, such as [(1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid hydrate (CAS: 209736-59-4), share the hydrate form but differ critically in functional groups. While the target compound contains a sulfinic acid (-SO₂H), sulfonic acids (-SO₃H) are stronger acids due to greater electron withdrawal. For example, amino-naphthalenesulfonic acids (e.g., 2-amino-1-naphthalenesulfonic acid) are aromatic sulfonic acids used in dye synthesis and catalysis, whereas the aliphatic structure of (1R)-1-amino-2-mercaptoethanesulfinic acid hydrate limits its application to niche biochemical research .

Cysteine Derivatives

L-Cysteine hydrochloride hydrate (CAS: 7048-04-6) is structurally analogous but replaces the sulfinic acid group with a carboxylic acid (-COOH). This difference significantly alters solubility and reactivity: the hydrochloride salt of cysteine is highly water-soluble and widely used in pharmaceuticals and food additives, whereas the sulfinic acid derivative’s lower solubility and unique redox properties make it more suitable for specialized studies, such as thiol-disulfide exchange mechanisms .

Amino-Thiol Compounds

Compounds like Z-ascorbic acid () and the target both contain mercapto groups (-SH), enabling participation in redox reactions. However, the target’s sulfinic acid group stabilizes its oxidized forms, unlike ascorbic acid, which forms dehydroascorbic acid. This property may position this compound as a modulator in enzymatic pathways involving cysteine residues .

Bicyclic Sulfonic Acid Derivatives

Bicyclic derivatives like [(1S)-endo]-(+)-3-bromo-10-camphorsulfonic acid monohydrate () exhibit complex stereochemistry and are employed in chiral resolution or asymmetric synthesis. In contrast, the simpler aliphatic structure of the target compound lacks such stereochemical complexity, limiting its utility in catalysis but enhancing its compatibility with biological systems .

Data Tables

Table 1: Structural Comparison of Key Compounds

| Compound | Functional Groups | Backbone Structure | Hydrate Form |

|---|---|---|---|

| This compound | -NH₂, -SH, -SO₂H | Aliphatic | Yes |

| [(1S)-3-Bromo-camphorsulfonic acid hydrate] | -SO₃H, bicyclic ketone | Bicyclic | Yes |

| L-Cysteine hydrochloride hydrate | -NH₂, -SH, -COOH, -Cl⁻ | Aliphatic | Yes |

| 2-Amino-1-naphthalenesulfonic acid | -NH₂, -SO₃H | Aromatic | No |

Table 2: Physicochemical and Application Data

| Compound | CAS Number | Molecular Formula* | Primary Use |

|---|---|---|---|

| This compound | 207121-48-0 | C₂H₈N₂O₃S₂ | Biochemical research |

| [(1S)-3-Bromo-camphorsulfonic acid hydrate] | 209736-59-4 | C₁₀H₁₇BrO₅S | Chiral resolution |

| L-Cysteine hydrochloride hydrate | 7048-04-6 | C₃H₇NO₂S·HCl·H₂O | Pharmaceuticals, food |

| 2-Amino-1-naphthalenesulfonic acid | 82-75-7 | C₁₀H₉NO₃S | Dye synthesis |

*Molecular formulas inferred from structural data in .

Biologische Aktivität

(1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate, commonly known as L-Cysteinesulfinic acid monohydrate, is a sulfur-containing amino acid derivative. It has garnered interest due to its potential biological activities, particularly in the context of neurotransmission and cardiovascular regulation. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- Chemical Formula : HO₂SCH₂CH(NH₂)CO₂H·H₂O

- Molecular Weight : 171.17 g/mol

- CAS Number : 207121-48-0

L-Cysteinesulfinic acid is synthesized from L-cysteine via the enzyme cysteine dioxygenase (CDO), which catalyzes the oxidation of cysteine to sulfinic acid. This compound acts as a precursor to other biologically active sulfur compounds.

Neurotransmitter Function

L-Cysteinesulfinic acid is classified as a putative excitatory amino acid neurotransmitter . It selectively activates metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5, leading to increased intracellular inositol phosphate levels. The effective concentrations (EC50) for these receptors are approximately 120 µM for mGluR1 and 30 µM for mGluR5 .

Moreover, it inhibits forskolin-induced cAMP production in CHO cells expressing mGluR2 and mGluR6, with EC50 values of 100 µM for both receptors . This modulation of neurotransmitter systems suggests its potential role in neurological disorders.

Cardiovascular Effects

Research indicates that L-Cysteinesulfinic acid can influence cardiovascular functions. When microinjected into the nucleus tractus solitarius (NTS) of rats, it significantly decreases mean arterial blood pressure and heart rate at concentrations around 1 mM . This effect highlights its potential therapeutic applications in conditions involving dysregulated cardiovascular responses.

The biological activity of L-Cysteinesulfinic acid can be attributed to several mechanisms:

- Receptor Binding : It exhibits selective binding to mGluR1α with a dissociation constant (K_i) of 3,510 nM, indicating a relatively high affinity compared to other neurotransmitter receptors .

- Oxidative Stress Measurement : The compound's formation from L-cysteine through oxidative processes allows it to serve as a biomarker for oxidative stress in various physiological contexts .

Study on Neurotransmission

A study conducted on CHO cells expressing various mGluRs demonstrated that L-Cysteinesulfinic acid effectively modulates receptor activity, leading to altered intracellular signaling pathways associated with excitatory neurotransmission . This finding supports its proposed role as an excitatory neurotransmitter.

Cardiovascular Research

In another investigation, the cardiovascular effects of L-Cysteinesulfinic acid were assessed through microinjections in rat models. The results indicated a dose-dependent reduction in blood pressure and heart rate, suggesting potential applications in managing hypertension or other cardiovascular disorders .

Summary Table of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing (1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate in a laboratory setting?

- Methodological Answer : Synthesis typically involves the sulfination of L-cysteine derivatives under controlled acidic conditions. Key steps include:

- Reacting L-cysteine with a sulfinating agent (e.g., sodium sulfite) in aqueous acidic media.

- Crystallization under reduced temperature to isolate the hydrate form.

- Purity is optimized via recrystallization in ethanol-water mixtures.

Structural confirmation requires NMR (¹H/¹³C) to verify stereochemistry and sulfinic acid moiety .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (D₂O) to confirm the (1R)-configuration and absence of disulfide byproducts (δ ~2.8–3.2 ppm for -SH proton suppressed in D₂O) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity (>98% recommended for biochemical studies) .

- Mass Spectrometry : ESI-MS to validate molecular weight (anhydrous: 183.22 g/mol; hydrate: +18.02 g/mol) .

Advanced Research Questions

Q. What experimental strategies are effective in stabilizing this compound against oxidative degradation during storage?

- Methodological Answer :

- Storage Conditions :

- Store under inert gas (N₂/Ar) at 2–8°C to minimize thiol (-SH) oxidation to disulfide forms .

- Use amber vials to prevent light-induced degradation.

- Stabilization Additives :

- Add 1–5 mM EDTA to chelate metal ions that catalyze oxidation .

- Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability .

Q. How do researchers resolve contradictions in biochemical activity data attributed to hydrate versus anhydrous forms of the compound?

- Methodological Answer :

- Hydrate-Anhydrous Differentiation :

- Thermogravimetric Analysis (TGA) : Quantify water content (hydrate form loses ~9.8% mass at 100–120°C) .

- X-ray Diffraction (XRD) : Compare lattice parameters to distinguish crystalline forms .

- Activity Standardization :

- Pre-equilibrate samples at controlled humidity (e.g., 60% RH) to ensure consistent hydration states during assays .

Q. What role does this compound play in modulating enzymatic redox pathways?

- Methodological Answer :

- Mechanistic Studies :

- Use as a substrate analog in cysteine dioxygenase (CDO) assays to study sulfinic acid biosynthesis. Monitor activity via HPLC quantification of cysteic acid .

- Employ stopped-flow spectroscopy to measure reaction kinetics with glutathione peroxidase (GPx), noting inhibition at >10 mM concentrations due to competitive binding .

Data Contradiction Analysis

Q. How can discrepancies in reported solubility and reactivity of this compound be addressed?

- Methodological Answer :

- Solubility Conflicts :

- Verify solvent purity (e.g., deionized H₂O vs. buffered solutions). Solubility in cold water is ~50 mg/mL, but decreases in phosphate buffers (pH 7.4) due to ionic strength effects .

- Reactivity Variability :

- Pre-reduce samples with 1–5 mM DTT to eliminate disulfide aggregates before assays .

- Control pH rigorously (optimum: 6.5–7.5) to prevent sulfinic acid decomposition .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.